molecular formula C9H3F6O2- B8306798 3,5-Bis(trifluoromethyl)benzoate

3,5-Bis(trifluoromethyl)benzoate

Cat. No.: B8306798
M. Wt: 257.11 g/mol
InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H3F6O2- and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H3F6O2-

Molecular Weight

257.11 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17)/p-1

InChI Key

HVFQJWGYVXKLTE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (614 mg) was added to a suspension of (3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione (1.1 g) in tetrahydrofuran (40 ml) at room temperature. After being stirred under reflux for 5 hours, the reaction mixture was treated with 2N sodium hydroxide (5 ml) under nitrogen atmosphere. The whole mixture was diluted with water (40 ml) and thereto 3,5-bis(trifluoromethyl)benzoyl chloride (1.6 ml) was added dropwise under ice-cooling. After being stirred for 30 minutes, the resulting mixture was extracted with ethyl acetate. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (4:1) to give the objective (2R)-4-benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(4-hydroxy-3-methoxybenzyl)piperazine and its 3,5-bis(trifluoromethyl)benzoate, which was converted to the objective compound by treatment with a mixture of 1N sodium hydroxide and methanol.
Quantity
614 mg
Type
reactant
Reaction Step One
Name
(3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.